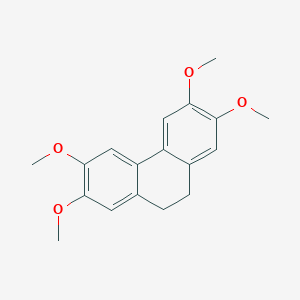
2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene, also known as DHP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It is a naturally occurring phenanthrene derivative that is found in various plants, including orchids, and has been found to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene has been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. Its potential therapeutic applications have been explored in various preclinical studies. For instance, 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. Additionally, 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene has been shown to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. Moreover, 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene has been found to possess antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Mecanismo De Acción
The exact mechanism of action of 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene is not fully understood. However, it has been suggested that 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene may exert its biological activities through the modulation of various signaling pathways. For instance, 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. Additionally, 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene has been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene has been found to possess various biochemical and physiological effects. For instance, 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene has been found to inhibit the production of inflammatory cytokines, which are involved in the inflammatory response. Moreover, 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene has been shown to reduce oxidative stress, which is a key factor in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene in lab experiments is its potential therapeutic applications. 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene has been found to possess various biological activities, which make it a promising candidate for the development of novel therapeutics. Additionally, 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene in lab experiments is its potential toxicity. While 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene has been found to be relatively safe in preclinical studies, its toxicity profile has not been fully characterized.
Direcciones Futuras
There are several future directions for research on 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene and its biochemical and physiological effects. Moreover, the toxicity profile of 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene needs to be fully characterized in order to determine its safety for use in humans. Finally, the development of novel synthetic methods for 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene may be useful in the production of large quantities for research and potential therapeutic applications.
Conclusion
In conclusion, 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene is a naturally occurring phenanthrene derivative that has gained significant attention in the field of scientific research due to its potential therapeutic properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While further research is needed to fully understand the potential of 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene as a therapeutic agent, its biological activities make it a promising candidate for the development of novel therapeutics.
Métodos De Síntesis
2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene can be synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions. One such method involves the reaction of 2,3,6,7-tetramethoxyphenanthrene with vinyl magnesium bromide in the presence of palladium catalysts. This reaction yields 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene in good yields and high purity.
Propiedades
Fórmula molecular |
C18H20O4 |
|---|---|
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
2,3,6,7-tetramethoxy-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C18H20O4/c1-19-15-7-11-5-6-12-8-16(20-2)18(22-4)10-14(12)13(11)9-17(15)21-3/h7-10H,5-6H2,1-4H3 |
Clave InChI |
SCJQACPXMFUNKR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CCC3=CC(=C(C=C32)OC)OC)OC |
SMILES canónico |
COC1=C(C=C2C(=C1)CCC3=CC(=C(C=C32)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295874.png)
![2-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295876.png)
![10-[4-[2-(3,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B295877.png)
![2-[2-(4-Cyclohexylphenoxy)ethoxy]-4-(diethylamino)benzaldehyde](/img/structure/B295878.png)
![4-{[(E)-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295880.png)
![4-{[(E)-{5-bromo-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295881.png)
![4-{[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295883.png)
![2-Methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295886.png)
![2-[4-(2-bromoethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295887.png)
![2-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295888.png)
![2-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295889.png)
![N'-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-ethoxybenzylidene)isonicotinohydrazide](/img/structure/B295894.png)
![N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295895.png)
![N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295896.png)